molecular formula C17H18O B15170204 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene CAS No. 875246-18-7

1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene

Cat. No.: B15170204
CAS No.: 875246-18-7
M. Wt: 238.32 g/mol
InChI Key: QTROCSZXSOXSMN-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene is an organic compound with the molecular formula C16H18O It is a derivative of benzene, featuring a methoxy group and a phenylbutenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene typically involves the alkylation of 1-methoxy-4-bromobenzene with 3-phenylbut-2-en-2-yl magnesium bromide (Grignard reagent). The reaction is carried out in anhydrous ether under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using reagents like potassium permanganate.

    Reduction: The phenylbutenyl group can be reduced to a phenylbutyl group using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 1-Methoxy-4-(3-phenylbut-2-en-2-one)benzene.

    Reduction: 1-Methoxy-4-(3-phenylbutyl)benzene.

    Substitution: 1-(Substituted group)-4-(3-phenylbut-2-en-2-yl)benzene.

Scientific Research Applications

1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in inflammatory processes.

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Signal Transduction: Modulates signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene can be compared with other similar compounds, such as:

    1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar structure but with a methyl group instead of a phenyl group.

    1-Methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropyl group, which imparts different chemical properties.

Uniqueness

The presence of the phenylbutenyl group in this compound makes it unique, as it provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

875246-18-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-methoxy-4-(3-phenylbut-2-en-2-yl)benzene

InChI

InChI=1S/C17H18O/c1-13(15-7-5-4-6-8-15)14(2)16-9-11-17(18-3)12-10-16/h4-12H,1-3H3

InChI Key

QTROCSZXSOXSMN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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